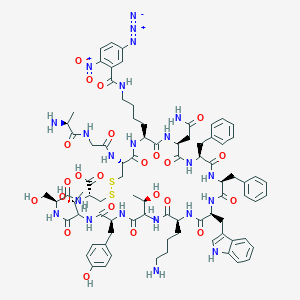
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a carboxylate group attached to the acridine ring
Preparation Methods
The synthesis of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester typically involves multiple steps, including the formation of the acridine core and the subsequent attachment of the functional groups. One common synthetic route involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the acridine core. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine core, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted acridine derivatives.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes, particularly those involving DNA intercalation and enzyme inhibition.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester involves its interaction with biological molecules, particularly DNA. The acridine core allows the compound to intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester include:
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers and has similar reactivity due to the presence of fluorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Known for its antioxidant properties, this compound is structurally similar due to the presence of multiple functional groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, highlighting the diversity of compounds with similar functional groups.
Properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O6/c1-15-13-17(26(32)35-29-22(30)11-12-23(29)31)14-16(2)25(15)34-27(33)24-18-7-3-5-9-20(18)28-21-10-6-4-8-19(21)24/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOQACMFYIXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)ON5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
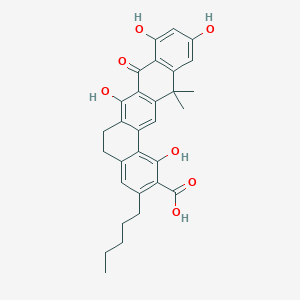
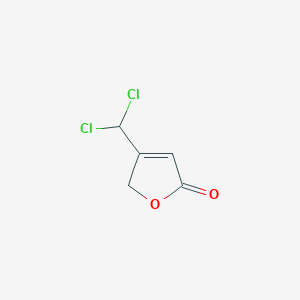
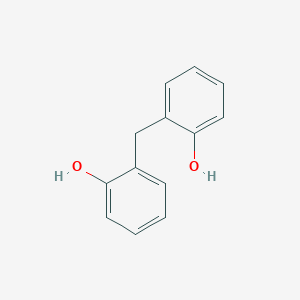
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)

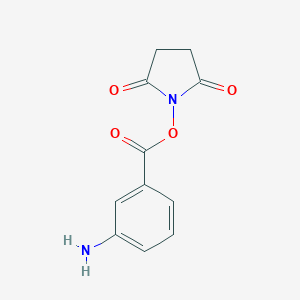
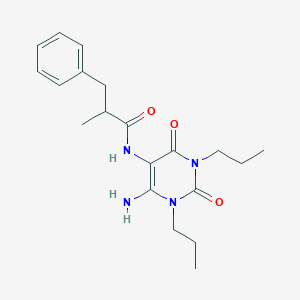
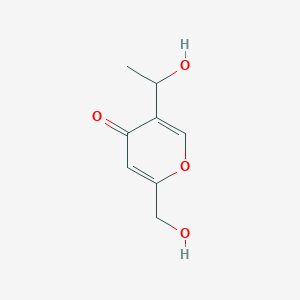

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)


